Fucosyl-N-acetylglucosaminylasparagine

Übersicht

Beschreibung

Fucosyl-N-acetylglucosaminylasparagine, also known as this compound, is a useful research compound. Its molecular formula is C18H31N3O12 and its molecular weight is 481.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fucosyl-N-acetylglucosaminylasparagine (Fuc-GlcNAc-Asn) is a glycosylated amino acid that plays a significant role in various biological processes due to its structural and functional properties. This article delves into the biological activity of Fuc-GlcNAc-Asn, highlighting its synthesis, roles in cellular functions, and potential therapeutic applications based on diverse research findings.

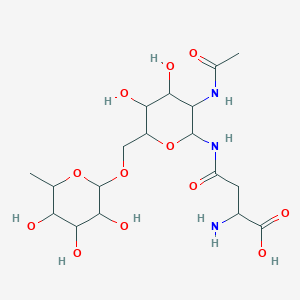

Chemical Structure and Synthesis

Fuc-GlcNAc-Asn is composed of a fucose sugar linked to an N-acetylglucosamine (GlcNAc) residue, which is further attached to an asparagine (Asn) amino acid. The synthesis of this compound can be achieved through enzymatic methods using α-l-fucosidases from probiotic bacteria such as Lactobacillus casei, which demonstrate high efficiency in producing fucosylated disaccharides by transglycosylation reactions .

Biological Functions

-

Cell Adhesion and Immune Response :

- Fuc-GlcNAc-Asn has been identified as an antiadhesin, which means it can inhibit the binding of pathogens to host cells. This property is particularly important in preventing infections by blocking the attachment of intestinal pathogens .

- The presence of fucose in glycoproteins enhances their interaction with lectins, which are proteins that bind carbohydrates and play critical roles in cell-cell recognition and signaling .

-

Metabolic Regulation :

- Research indicates that GlcNAc supplementation can influence cellular metabolism by enhancing nutrient uptake and lipid storage through the UDP-GlcNAc supply to N-glycan branching pathways. This metabolic reprogramming is crucial for maintaining cellular homeostasis and responding to environmental changes .

- Microbiota Interaction :

Table 1: Summary of Key Studies on this compound

Case Study: Antiadhesive Activity

A study demonstrated that Fuc-GlcNAc-Asn exhibits significant antiadhesive properties against Escherichia coli, preventing its attachment to intestinal epithelial cells. This effect was attributed to the structural similarity between Fuc-GlcNAc-Asn and the receptors on host cells that pathogens typically target .

Research on Metabolic Effects

Another investigation found that supplementation with GlcNAc derivatives, including Fuc-GlcNAc-Asn, led to altered lipid metabolism in mouse models. Specifically, it increased hepatic free fatty acids and triglycerides without causing liver damage, indicating a potential therapeutic role in metabolic disorders .

Eigenschaften

IUPAC Name |

4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O12/c1-5-11(24)14(27)15(28)18(32-5)31-4-8-12(25)13(26)10(20-6(2)22)16(33-8)21-9(23)3-7(19)17(29)30/h5,7-8,10-16,18,24-28H,3-4,19H2,1-2H3,(H,20,22)(H,21,23)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCFWYDAANZTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)N)NC(=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62203-19-4 | |

| Record name | Fucosyl-N-acetylglucosaminylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062203194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.